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Compound of Interest

Compound Name: Carlactone

Cat. No.: B12838652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of

carlactone, a pivotal precursor in the strigolactone biosynthetic pathway, from plant tissues.

Strigolactones are a class of phytohormones that play crucial roles in plant development,

including shoot branching and symbiotic interactions with soil microbes. Understanding and

isolating carlactone is fundamental for research into plant growth regulation and for the

development of novel agricultural and therapeutic agents.

Application Notes
Carlactone is an endogenous precursor to strigolactones, a class of terpenoid plant hormones.

[1] Its extraction and quantification are essential for studying the biosynthesis and physiological

functions of strigolactones. The methods outlined below are primarily focused on root tissues

and exudates, which are the principal sites of strigolactone production.[2][3] The choice of

extraction solvent and purification method is critical due to the low concentrations of

carlactone in plant tissues and the presence of interfering compounds.[2][4]

The most common analytical technique for the quantification of carlactone is Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and

selectivity.[1][5][6] The use of a labeled internal standard, such as rac-[1-¹³CH₃]-CL, is highly

recommended for accurate quantification.[1][5]
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Quantitative Data Summary
The following tables summarize the reported endogenous levels of carlactone in various plant

species and genotypes under different experimental conditions.

Table 1: Endogenous Carlactone Levels in Rice (Oryza sativa) Roots

Genotype/Condition
Carlactone Level (pg/g
fresh weight)

Reference

Wild Type (WT) Present [5]

d10-1 (CCD8 mutant) Not Detected [5]

d14-1 (SL receptor mutant) Increased levels [1][5]

Phosphate sufficient (+Pi) Baseline levels [5]

Phosphate deficient (-Pi) Elevated levels [5]

Table 2: Endogenous Carlactone Levels in Arabidopsis thaliana Roots

Genotype
Carlactone Level (pg/g
fresh weight)

Reference

Wild Type (Col-0) Present [5]

max4-8 (CCD8 mutant) Not Detected [5]

atd14-2 (SL receptor mutant) Increased levels [5]

max1-4 (cytochrome P450

mutant)
Present [5]

Table 3: Endogenous Carlactonoic Acid (CLA) Levels in Arabidopsis thaliana Roots
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Genotype
CLA Level (pg/g fresh
weight)

Reference

Wild Type (WT) 32.5 ± 5.2 [6]

atd14 (SL receptor mutant) ~12-fold increase vs WT [6]

max2 (F-box protein mutant) ~20-fold increase vs WT [6]

Experimental Protocols
Protocol 1: Extraction of Carlactone from Plant Root
Tissues
This protocol is adapted from methods described for the extraction of strigolactones and their

precursors.[4][7][8]

Materials:

Plant root tissue (fresh or frozen in liquid nitrogen)

Extraction solvent: 80% acetone in water (v/v) or ethyl acetate[4][7]

Internal standard solution (e.g., rac-[1-¹³CH₃]-CL in acetone)

Centrifuge tubes

Homogenizer (e.g., mortar and pestle, bead beater)

Refrigerated centrifuge

Solid Phase Extraction (SPE) C18 cartridges[9]

Methanol

Acetonitrile

Water (LC-MS grade)
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Rotary evaporator or nitrogen evaporator

Procedure:

Sample Preparation: Weigh approximately 150 mg of fresh or frozen root tissue.[4] If frozen,

keep the tissue in liquid nitrogen until homogenization to prevent degradation.

Homogenization: Homogenize the tissue in a pre-chilled mortar and pestle with liquid

nitrogen or using a bead beater with 2 mL of cold 80% acetone.

Internal Standard Spiking: Add a known amount of the internal standard solution to the

homogenate.

Extraction: Transfer the homogenate to a centrifuge tube. Vortex thoroughly and incubate at

4°C for 1 hour with occasional shaking.

Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

Supernatant Collection: Carefully collect the supernatant.

Re-extraction (Optional but Recommended): Re-extract the pellet with another 1 mL of the

extraction solvent, centrifuge, and combine the supernatants.

Solvent Evaporation: Evaporate the acetone from the combined supernatant under a gentle

stream of nitrogen or using a rotary evaporator.

Purification by SPE: a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5

mL of water. b. Load the aqueous extract onto the cartridge. c. Wash the cartridge with 5 mL

of water to remove polar impurities. d. Elute the carlactone with 5 mL of 80% acetone in

water.

Final Concentration: Evaporate the eluate to dryness under nitrogen.

Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of

acetonitrile/water (50:50, v/v) for LC-MS/MS analysis.[10]

Protocol 2: Analysis of Carlactone by LC-MS/MS
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This is a general guideline for LC-MS/MS analysis. Specific parameters should be optimized for

the instrument used.

Instrumentation:

Ultra-High-Performance Liquid Chromatograph (UHPLC) system[4]

Tandem mass spectrometer (e.g., triple quadrupole)[6]

C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm)[7][11]

LC Conditions:

Mobile Phase A: Water with 0.1% acetic acid

Mobile Phase B: Acetonitrile with 0.1% acetic acid

Gradient: Start with a low percentage of B (e.g., 35%), ramp up to a high percentage (e.g.,

95%) over 20 minutes, hold for a few minutes, and then return to initial conditions for

equilibration.[11]

Flow Rate: 0.3 mL/min

Injection Volume: 5-10 µL

MS/MS Conditions (Positive Ion Mode):

Ionization Source: Electrospray Ionization (ESI)

Multiple Reaction Monitoring (MRM):

Carlactone: Monitor the transition of the precursor ion [M+H]⁺ to specific product ions. For

unlabeled carlactone, the precursor ion m/z is 303.[5]

Internal Standard: Monitor the corresponding transition for the labeled internal standard

(e.g., m/z 304 for [1-¹³CH₃]-CL).[5]

Optimize cone voltage and collision energy for maximum signal intensity.
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Visualizations
Carlactone Biosynthesis and Signaling Pathway
The following diagram illustrates the core biosynthetic pathway leading to carlactone and its

subsequent conversion, which initiates strigolactone signaling.
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Caption: Biosynthesis of carlactone from β-carotene and its role in strigolactone signaling.

Experimental Workflow for Carlactone Extraction and
Analysis
This diagram outlines the key steps involved in the extraction and quantification of carlactone
from plant tissues.
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Caption: Workflow for the extraction and analysis of carlactone from plant tissues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pnas.org [pnas.org]

2. Strigolactones: Extraction and Characterization | Springer Nature Experiments
[experiments.springernature.com]

3. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]

4. An improved strategy to analyse strigolactones in complex sample matrices using
UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

5. Carlactone is an endogenous biosynthetic precursor for strigolactones - PMC
[pmc.ncbi.nlm.nih.gov]

6. Carlactone is converted to carlactonoic acid by MAX1 in Arabidopsis and its methyl ester
can directly interact with AtD14 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

7. bio-protocol.org [bio-protocol.org]

8. researchgate.net [researchgate.net]

9. Protocol for characterizing strigolactones released by plant roots - PMC
[pmc.ncbi.nlm.nih.gov]

10. DSpace [repository.kaust.edu.sa]

11. en.bio-protocol.org [en.bio-protocol.org]

To cite this document: BenchChem. [Unveiling Carlactone: A Guide to Extraction from Plant
Tissues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12838652#methods-for-extracting-carlactone-from-
plant-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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